N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . They have been proposed as possible surrogates of the purine ring and have also been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves starting from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings .Molecular Structure Analysis
The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the choice of substituents . For example, the replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring markedly increased ALK5 inhibitory activity, kinase selectivity, and oral bioavailability .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their structure and substituents. They have been found to have favorable ADME-PK properties .Scientific Research Applications
Pharmacokinetic Studies and Metabolism
Triazolo[1,5-a]pyrimidines, such as Ticagrelor, exhibit rapid absorption and metabolism in the human body. Pharmacokinetic studies reveal their absorption characteristics, distribution within the body, metabolism pathways, and excretion profiles. For example, Ticagrelor is known for its reversible binding to P2Y12 receptors, crucial for platelet aggregation, and has a notable presence of metabolites such as AR-C124910XX, indicating its extensive metabolic transformation (Teng, Oliver, Hayes, & Butler, 2010).
Antifungal Applications
Compounds with triazolo[1,5-a]pyrimidine structures have been pivotal in developing antifungal treatments. Voriconazole, a triazole antifungal, demonstrates efficacy against invasive aspergillosis and has fewer severe side effects compared to amphotericin B, highlighting its role in treating fungal infections (Herbrecht et al., 2002).
Oncology and Hyperuricemia
In the field of oncology, the metabolic modulation of compounds like Allopurinol, which shares a similar pyrimidine base, has been used effectively to treat or prevent hyperuricemia in children with neoplastic diseases, demonstrating the versatility of pyrimidine derivatives in various therapeutic areas (Krakoff & Murphy, 1968).
Antifungal Prophylaxis and Side Effects
The application of triazoles in preventing invasive fungal infections, especially in immunocompromised patients such as those undergoing lung transplantation, has been critically evaluated. Voriconazole's exposure has been linked to an increased risk of cutaneous squamous cell carcinoma, indicating the need for careful consideration of the risks and benefits of long-term antifungal prophylaxis with triazole compounds (Mansh et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to selectively bind to their targets, leading to inhibition .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure was reported to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Future Directions
properties
IUPAC Name |
2,6-dichloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O2S/c15-11-4-1-5-12(16)13(11)24(22,23)20-6-2-3-10-7-17-14-18-9-19-21(14)8-10/h1,4-5,7-9,20H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUWEYFYABAGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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